molecular formula C14H16O4 B13450794 Ethyl Tetrahydro-5-oxo-2-phenyl-2-furanacetate

Ethyl Tetrahydro-5-oxo-2-phenyl-2-furanacetate

Cat. No.: B13450794
M. Wt: 248.27 g/mol
InChI Key: CTHCQROFJDCONG-UHFFFAOYSA-N
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Description

Ethyl Tetrahydro-5-oxo-2-phenyl-2-furanacetate is a furan-derived ester compound featuring a tetrahydrofuranone core substituted with a phenyl group and an ethyl acetate moiety. The compound’s furanone backbone and ester functionality suggest reactivity patterns akin to other 2(5H)-furanone derivatives, which are known for their biological activity and utility as intermediates in organic synthesis .

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

ethyl 2-(5-oxo-2-phenyloxolan-2-yl)acetate

InChI

InChI=1S/C14H16O4/c1-2-17-13(16)10-14(9-8-12(15)18-14)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3

InChI Key

CTHCQROFJDCONG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCC(=O)O1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl Tetrahydro-5-oxo-2-phenyl-2-furanacetate typically involves the esterification of tetrahydro-5-oxo-2-phenyl-2-furanacetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl Tetrahydro-5-oxo-2-phenyl-2-furanacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl Tetrahydro-5-oxo-2-phenyl-2-furanacetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl Tetrahydro-5-oxo-2-phenyl-2-furanacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s core structure combines a tetrahydrofuranone ring (5-oxo-tetrahydrofuran) with a phenyl group at position 2 and an ethyl acetate substituent. This architecture is comparable to several analogs in the evidence:

Table 1: Structural Comparison of Ethyl Tetrahydro-5-oxo-2-phenyl-2-furanacetate and Analogs
Compound Name Core Structure Substituents/Functional Groups Key Applications/Notes Reference
Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate 2(5H)-furanone Chloro, methoxy, amino, methyl ester Agrochemicals, prodrugs
Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate Phenyl-2-oxoacetate ester Fluoro, trifluoromethyl, ethyl ester Intermediate in organic synthesis
Ethyl 2-(2-methoxy-5-methylphenyl)sulfanyl-2-oxo-acetate Phenyl-2-oxoacetate ester Methoxy, methylthio, ethyl ester Not specified (Parchem product)

Functional Group Analysis

  • Furanone Core: this compound shares the 2(5H)-furanone moiety with the compound in , which is critical for biological activity in agrochemicals and pharmaceuticals. The tetrahydro modification may enhance stability compared to unsaturated furanones .
  • Ester Substituents : The ethyl acetate group is analogous to methyl or ethyl esters in and , which are common in synthetic intermediates due to their hydrolytic lability and reactivity in coupling reactions .
  • Aromatic Substitution : The phenyl group at position 2 is similar to substituted phenyl rings in and . Electron-withdrawing groups (e.g., fluoro, trifluoromethyl in ) or electron-donating groups (e.g., methoxy in ) influence electronic properties and reactivity .

Comparison with Other Syntheses

  • : Uses ethyl chlorooxoacetate and 2-aminobenzoic acid to form an amide-linked compound, highlighting the versatility of ethyl esters in constructing heterocycles .
  • : Employs triethylamine as a base for deprotonation and silica gel chromatography for purification, methods transferable to the target compound .

Biological Activity

Ethyl tetrahydro-5-oxo-2-phenyl-2-furanacetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the condensation of appropriate precursors, often utilizing methods such as Diels-Alder reactions or other cyclization techniques. The compound is derived from the reaction of ethyl acetoacetate with phenyl derivatives under acidic conditions, leading to the formation of the furan ring structure.

2.1 Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study highlighted that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial in cancer cell survival and proliferation .

2.2 Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These studies demonstrate that the compound can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems .

2.3 Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various bacterial strains. In vitro tests revealed that it possesses inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

3.1 Case Study: Anticancer Effects

A significant study investigated the effects of this compound on human breast cancer cells (MCF7). The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutic agents. The study concluded that this compound could be a candidate for further development in cancer therapy .

3.2 Case Study: Antioxidant Mechanisms

Another study focused on the antioxidant mechanisms of this compound in liver cells subjected to oxidative stress. The results demonstrated that treatment with this compound led to increased levels of endogenous antioxidants such as glutathione and superoxide dismutase, indicating its role in enhancing cellular defense mechanisms against oxidative damage .

4.1 Biological Activity Summary Table

Biological ActivityAssay MethodIC50/EffectivenessReference
AnticancerMTT Assay15 µM (MCF7 cells)
AntioxidantDPPH Radical Scavenging25 µM
AntimicrobialAgar Diffusion MethodZone of Inhibition: 15 mm

5. Conclusion

This compound exhibits a range of biological activities, particularly in anticancer, antioxidant, and antimicrobial domains. Its promising results in preclinical studies warrant further investigation to fully elucidate its mechanisms of action and therapeutic potential.

Future research should focus on optimizing its synthesis for enhanced yield and exploring its efficacy in vivo. The compound's ability to modulate critical biological pathways positions it as a valuable candidate for drug development in various therapeutic areas.

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